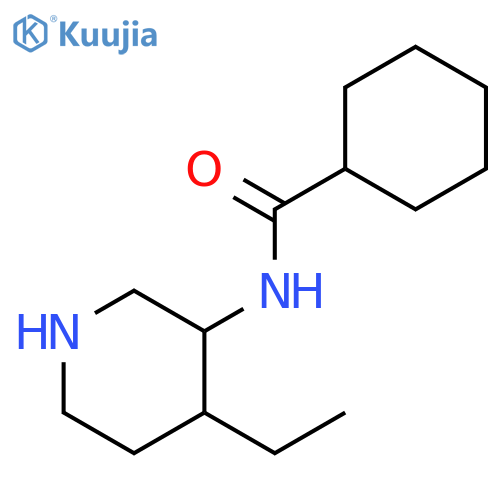Cas no 2137722-57-5 (Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)-)

Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)-
-
- インチ: 1S/C14H26N2O/c1-2-11-8-9-15-10-13(11)16-14(17)12-6-4-3-5-7-12/h11-13,15H,2-10H2,1H3,(H,16,17)
- InChIKey: ATMWQHRGNJXOCW-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C(CC)CCNC2)=O)CCCCC1
Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375740-0.5g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-375740-0.1g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-375740-5.0g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-375740-0.05g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-375740-2.5g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-375740-0.25g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-375740-1.0g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-375740-10.0g |
N-(4-ethylpiperidin-3-yl)cyclohexanecarboxamide |
2137722-57-5 | 10g |
$3131.0 | 2023-05-25 |
Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)- 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)-に関する追加情報
Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) (CAS No. 2137722-57-5): A Comprehensive Overview in Modern Chemical Biology
Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl), identified by its unique Chemical Abstracts Service (CAS) number CAS No. 2137722-57-5, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This amide derivative, characterized by its cyclohexane backbone and piperidine moiety, has garnered attention due to its structural complexity and potential biological activities. The integration of these structural elements suggests a compound with multifaceted interactions, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The< strong>piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility, metabolic stability, and binding affinity to biological targets. In particular, the N-(4-ethyl-3-piperidinyl) substituent in Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) introduces a unique electronic and steric environment that can modulate the compound's interactions with biological receptors. This feature is particularly relevant in the context of developing novel small-molecule drugs targeting neurological and cardiovascular diseases, where precise modulation of receptor activity is crucial.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and efficacy of such compounds with greater accuracy. The< strong>cyclohexanecarboxamide moiety, while less commonly studied than its aromatic counterparts, has shown potential in various pharmacological contexts. Its rigid cyclic structure can provide stability to the molecule while allowing for conformational flexibility that is essential for effective binding to biological targets. This balance between rigidity and flexibility makes Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) a compelling subject for further investigation.
In the context of drug discovery, the synthesis and characterization of this compound have been facilitated by modern synthetic methodologies. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex amide derivatives like Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl). These methods not only improve yield but also allow for precise functionalization at multiple positions within the molecule. Such synthetic advances are critical for exploring the full chemical space of potential drug candidates.
The biological activity of Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) has been preliminarily assessed through in vitro assays targeting various enzymes and receptors. Initial studies suggest that this compound exhibits inhibitory activity against certain kinases and phosphodiesterases, which are implicated in diverse pathological processes. For instance, its interaction with cyclin-dependent kinases (CDKs) has been explored as a potential therapeutic strategy for cancer treatment. The< strong>piperidine moiety's ability to mimic natural substrates or inhibitors may be key to its observed activity.
Moreover, the< strong>cyclohexanecarboxamide group can influence the pharmacokinetic properties of the molecule. Amides are known to enhance oral bioavailability by improving solubility and reducing metabolic degradation. The presence of this group in Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) suggests that it may exhibit favorable pharmacokinetic profiles, making it a viable candidate for oral administration in therapeutic settings.
The development of novel drug candidates often involves optimizing both potency and selectivity to minimize side effects. Computational tools such as molecular docking and virtual screening have been instrumental in identifying lead compounds like Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl). These tools allow researchers to predict how a compound will interact with target proteins at an atomic level, providing insights into potential binding affinities and mechanisms of action. Such computational approaches are increasingly integrated into early-stage drug discovery pipelines to accelerate the identification of promising candidates.
In conclusion, Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl) represents a structurally intriguing compound with potential applications in chemical biology and pharmaceutical research. Its unique combination of a cyclohexane ring and piperidine substituent offers opportunities for modulating biological activity through precise structural modifications. Advances in synthetic chemistry and computational biology continue to enhance our ability to explore such compounds effectively. As research progresses, this molecule may emerge as a valuable tool in developing novel therapeutic strategies for various diseases.
2137722-57-5 (Cyclohexanecarboxamide, N-(4-ethyl-3-piperidinyl)-) 関連製品
- 2306271-99-6(4-bromo-3-methyl-thieno[2,3-c]pyridin-7-ol)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 54458-15-0(1-Ethoxy-3-isocyanatopropane)
- 2549008-28-6(1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)
- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)
- 2411269-00-4(2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)



